

Spectroscopic Analysis of 1,2-Dibromo-2methylbutane: A Technical Guide

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Compound of Interest		
Compound Name:	1,2-Dibromo-2-methylbutane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1,2-Dibromo-2-methylbutane**, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted data to elucidate the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and Mass Spectra of **1,2-Dibromo-2-methylbutane**. These predictions are based on established computational models and provide valuable insights into the molecule's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR Data (500 MHz, CDCl3)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.0 - 4.2	Doublet of Doublets	1H	H on C1 (CHaHb-Br)
~3.8 - 4.0	Doublet of Doublets	1H	H on C1 (CHaHb-Br)
~2.1 - 2.3	Quartet	2H	H on C3 (-CH2-CH3)
~1.8	Singlet	3H	H on C2-CH3
~1.1	Triplet	3H	H on C4 (-CH2-CH3)

Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (ppm)	Carbon Atom
~70 - 75	C2 (Quaternary C-Br)
~50 - 55	C1 (Primary C-Br)
~35 - 40	C3
~25 - 30	C2-CH3
~10 - 15	C4

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm-1)	Intensity	Assignment
2970 - 2850	Strong	C-H (alkane) stretching
1465	Medium	C-H bending (CH2)
1380	Medium	C-H bending (CH3)
650 - 550	Strong	C-Br stretching



Mass Spectrometry (MS)

Predicted Key Mass Fragments (Electron Ionization)

m/z	Proposed Fragment Ion	Notes
228/230/232	[C5H10Br2]+•	Molecular ion peak (M, M+2, M+4) with characteristic isotopic pattern for two bromine atoms.
149/151	[C5H10Br]+	Loss of a bromine radical.
71	[C5H11]+	Loss of two bromine atoms.
57	[C4H9]+	Loss of CH2Br radical.
43	[C3H7]+	Further fragmentation.
29	[C2H5]+	Ethyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2-Dibromo-2-methylbutane** in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- 1H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire the spectrum using a standard single-pulse experiment.



- Set the spectral width to cover the range of -1 to 12 ppm.
- Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-tonoise ratio.
- 13C NMR Acquisition:
 - Switch the probe to the carbon frequency.
 - Acquire a proton-decoupled 13C NMR spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
 - Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm). For 1H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation: As 1,2-Dibromo-2-methylbutane is expected to be a liquid at room temperature, prepare a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded salt plates in the spectrometer's sample holder.



- Acquire the sample spectrum over the range of 4000 to 400 cm-1.
- Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

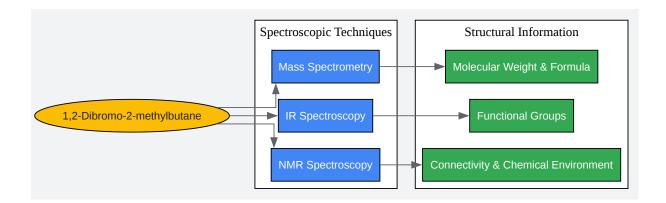
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatography (GC) interface.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-300).
- Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, and the software generates the mass spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and processes in the spectroscopic analysis of **1,2-Dibromo-2-methylbutane**.

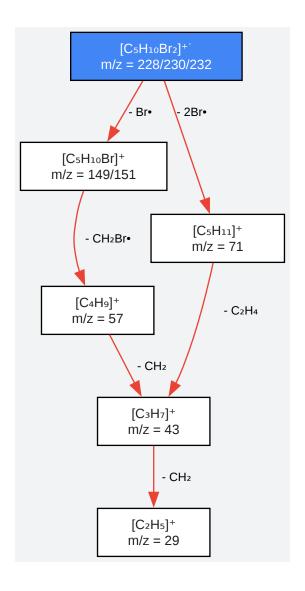




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Spectroscopic analysis workflow for structural elucidation.





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Predicted mass spectral fragmentation of 1,2-Dibromo-2-methylbutane.

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